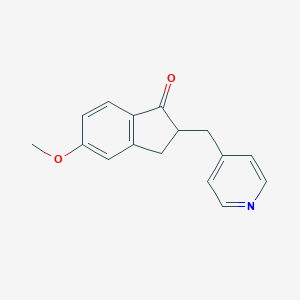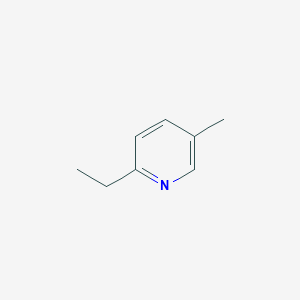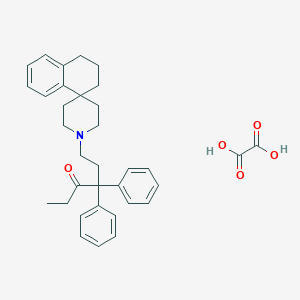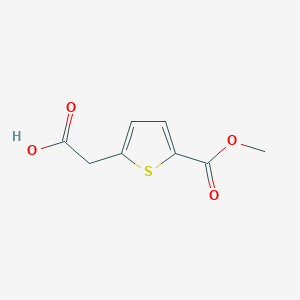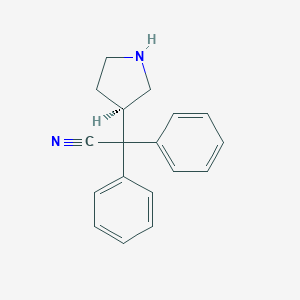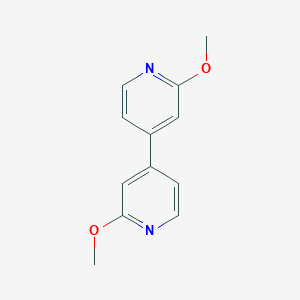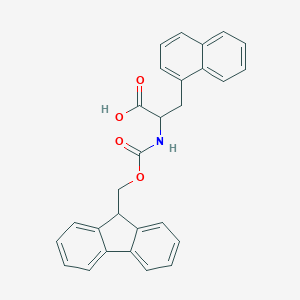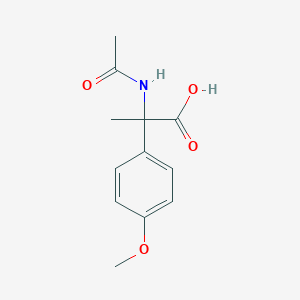
2-Acetamido-2-(4-methoxyphenyl)propanoic acid
概要
説明
2-Acetamido-2-(4-methoxyphenyl)propanoic acid, also known as N-Acetyl-L-tyrosine or NALT, is a derivative of the amino acid L-tyrosine. It is a popular ingredient in dietary supplements and nootropic products due to its potential cognitive-enhancing effects.
作用機序
NALT is believed to work by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are associated with improved cognitive function and mood. NALT may also increase the synthesis of proteins in the brain, which can lead to improved neural function.
生化学的および生理学的効果
NALT has been shown to increase the levels of dopamine and norepinephrine in the brain. It may also increase the synthesis of proteins in the brain. These effects may lead to improved cognitive function, mood, and stress levels.
実験室実験の利点と制限
One advantage of using NALT in lab experiments is that it is relatively easy to synthesize and purify. It is also a stable compound that can be stored for long periods of time. However, one limitation is that it may have different effects on different individuals, depending on their genetic makeup and other factors.
将来の方向性
There are several potential future directions for research on NALT. One area of interest is the potential use of NALT in the treatment of cognitive disorders such as Alzheimer's disease and ADHD. Another area of interest is the development of new and more effective synthesis methods for NALT. Finally, more research is needed to fully understand the mechanism of action of NALT and its effects on the brain.
Conclusion:
In conclusion, 2-Acetamido-2-(4-methoxyphenyl)propanoic acidyrosine is a derivative of the amino acid L-tyrosine that has potential cognitive-enhancing effects. It can be synthesized through the acetylation of L-tyrosine and has been studied extensively for its effects on cognitive function, mood, and stress levels. While there are some limitations to using NALT in lab experiments, it has several advantages and potential future directions for research.
科学的研究の応用
NALT has been studied extensively for its potential cognitive-enhancing effects. Research has shown that it may improve working memory, attention, and focus. It may also have a positive effect on mood and stress levels.
特性
CAS番号 |
197643-97-3 |
|---|---|
製品名 |
2-Acetamido-2-(4-methoxyphenyl)propanoic acid |
分子式 |
C12H15NO4 |
分子量 |
237.25 g/mol |
IUPAC名 |
2-acetamido-2-(4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H15NO4/c1-8(14)13-12(2,11(15)16)9-4-6-10(17-3)7-5-9/h4-7H,1-3H3,(H,13,14)(H,15,16) |
InChIキー |
OVPJPWPNGVYMCF-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(C)(C1=CC=C(C=C1)OC)C(=O)O |
正規SMILES |
CC(=O)NC(C)(C1=CC=C(C=C1)OC)C(=O)O |
同義語 |
Benzeneacetic acid, -alpha--(acetylamino)-4-methoxy--alpha--methyl- |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

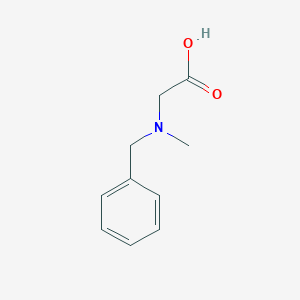
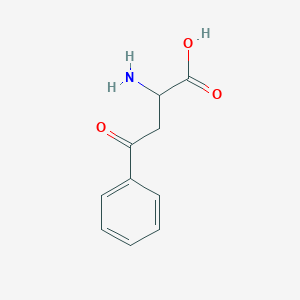
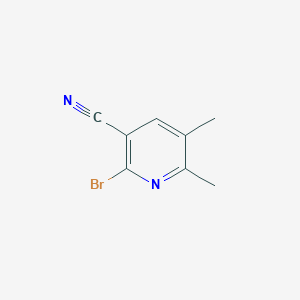
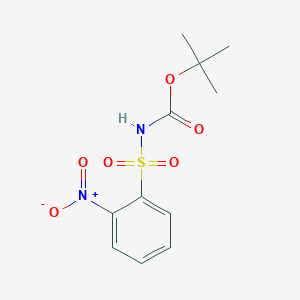
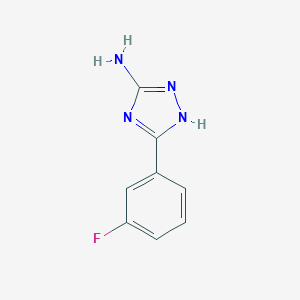
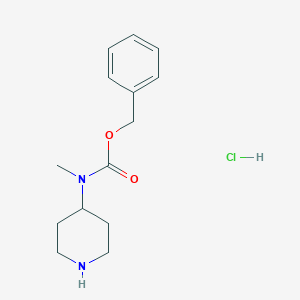
![1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B175592.png)
